molecular formula C15H22BrNO4 B8481808 1-[(2-[(6-Bromohexyl)oxy]ethoxy)methyl]-3-nitrobenzene

1-[(2-[(6-Bromohexyl)oxy]ethoxy)methyl]-3-nitrobenzene

Cat. No.: B8481808
M. Wt: 360.24 g/mol
InChI Key: UMUOOLYYAFVREI-UHFFFAOYSA-N
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Description

1-[(2-[(6-Bromohexyl)oxy]ethoxy)methyl]-3-nitrobenzene is a useful research compound. Its molecular formula is C15H22BrNO4 and its molecular weight is 360.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H22BrNO4

Molecular Weight

360.24 g/mol

IUPAC Name

1-[2-(6-bromohexoxy)ethoxymethyl]-3-nitrobenzene

InChI

InChI=1S/C15H22BrNO4/c16-8-3-1-2-4-9-20-10-11-21-13-14-6-5-7-15(12-14)17(18)19/h5-7,12H,1-4,8-11,13H2

InChI Key

UMUOOLYYAFVREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COCCOCCCCCCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-{(3-Nitrophenyl)methoxy}ethanol (6.50 g), 1,6-dibromohexane (24.2 g) and tetrabutylammonium bromide (0.21 g) were stirred under nitrogen at 20° and treated with 50% w/v sodium hydroxide (10 ml). The mixture was stirred vigorously for 19 h before water (150 ml) was added. The product was extracted with dichloromethane (3×80 ml) and the combined organic layer was dried (Na2SO4). Solvent evaporation in vacuo gave a residue that was purified by Biotage. Elution with PE-EtOAc (1:0 then 3:1) followed by solvent evaporation in vacuo gave the title compound (8.12 g). HPLC RT=3.238 min.
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
0.21 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

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